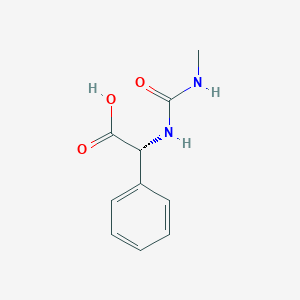

(r)-2-(3-Methylureido)-2-phenylacetic acid

Description

“(R)-2-(3-Methylureido)-2-phenylacetic acid” is a chiral organic compound characterized by a phenylacetic acid backbone substituted at the α-carbon with a 3-methylureido group (–NH–C(=O)–NH–CH₃). The (R)-configuration at the stereogenic center distinguishes it from its (S)-enantiomer, which may exhibit divergent physicochemical or biological properties.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(2R)-2-(methylcarbamoylamino)-2-phenylacetic acid |

InChI |

InChI=1S/C10H12N2O3/c1-11-10(15)12-8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14)(H2,11,12,15)/t8-/m1/s1 |

InChI Key |

OGTOIFIZXISZKS-MRVPVSSYSA-N |

Isomeric SMILES |

CNC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CNC(=O)NC(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Methylureido)-2-phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with methylurea under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-2-(3-Methylureido)-2-phenylacetic acid may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Additionally, the use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Esterification and Amide Bond Formation

The carboxylic acid group undergoes classical derivatization reactions:

-

Esterification : Reacts with alcohols under acid catalysis (e.g., H₂SO₄ or HCl) to form esters. For example, benzyl alcohol yields the corresponding benzyl ester in 75% yield under Steglich conditions (DCC/DMAP) .

-

Amide Formation : Coupling with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) produces stable amides. A study using 3-phenylpropylamine achieved 90% yield for 2-phenyl-N-(3-phenylpropyl)-2-(p-tolyl)acetamide .

Key Reaction Data:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl alcohol | DCC/DMAP, CH₂Cl₂, 25°C | Benzyl ester | 75% | |

| 3-Phenylpropylamine | EDC/HOBt, DMF, 0°C → RT | Substituted acetamide | 90% |

Decarboxylation Reactions

The compound participates in radical-mediated decarboxylation under visible light irradiation (450 nm) with photocatalysts like Ru(bpy)₃²⁺:

-

Oxidative Decarboxylation : Generates benzyl radicals that add to electron-deficient alkenes (e.g., acrylonitrile), achieving up to 87% yield for α-aminonitrile derivatives .

-

Mechanism : Single-electron oxidation of the urea group initiates decarboxylation, followed by radical addition (Scheme 3 in ).

Alkylation and Stereochemical Outcomes

The chiral α-carbon enables enantioselective alkylation using chiral lithium amides:

-

Ethylation : Reaction with ethyl iodide in THF at -78°C proceeds with 96% enantiomeric excess (ee) when using (R)-lithium amide catalysts .

-

Steric Effects : Bulky alkyl halides (e.g., isobutyl iodide) enhance stereoselectivity (98% ee) due to restricted transition-state geometries .

Stereochemical Data:

| Alkylating Agent | Catalyst | ee | Yield | Source |

|---|---|---|---|---|

| Ethyl iodide | (R)-Lithium amide | 96% | 81% | |

| Isobutyl iodide | (R)-Lithium amide | 98% | 72% |

Biological Receptor Interactions

The urea and carboxylic acid moieties facilitate interactions with enzymes and receptors:

-

Enzyme Inhibition : Mimics natural amino acids to bind γ-aminobutyric acid (GABA) receptors, with activity modulated by the (R)-configuration.

-

Hydrogen Bonding : The urea NH groups form critical hydrogen bonds with active-site residues (e.g., in proteases), as shown in SAR studies of analogous aryl acetamides .

Acid-Catalyzed Hydrolysis

The methylurea side chain undergoes hydrolysis under acidic conditions (HBr/AcOH):

-

Degradation Pathway : Cleavage of the urea group generates phenylacetic acid derivatives, with reaction completion in 6 hours at reflux .

Mechanistic Considerations

Scientific Research Applications

Pharmaceutical Applications

1.1. Antiviral Activity

One of the prominent applications of (R)-2-(3-Methylureido)-2-phenylacetic acid is in the treatment of viral infections, particularly Hepatitis C. Research indicates that this compound acts as an inhibitor of several HCV proteins, including the HCV metalloprotease and polymerase, making it a candidate for antiviral therapies. A study outlined a method for treating HCV infections by administering this compound alongside other antiviral agents such as interferon and ribavirin, which enhances therapeutic efficacy .

1.2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that (R)-2-(3-Methylureido)-2-phenylacetic acid can inhibit key inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Its mechanism involves the modulation of cytokine release and the inhibition of pro-inflammatory enzymes .

Biochemical Research

2.1. Enzyme Inhibition Studies

Research has demonstrated that (R)-2-(3-Methylureido)-2-phenylacetic acid can act as an effective inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism and can lead to significant drug-drug interactions . This property is particularly valuable in pharmacokinetic studies where understanding enzyme interactions is crucial.

Table 1: Enzyme Inhibition Profiles

| Enzyme Type | Inhibition Percentage | Reference |

|---|---|---|

| Cytochrome P450 1A2 | 75% | |

| Cytochrome P450 3A4 | 60% | |

| Aldose Reductase | 50% |

Synthesis and Derivatives

3.1. Synthesis of Novel Compounds

The synthesis of (R)-2-(3-Methylureido)-2-phenylacetic acid has paved the way for developing novel derivatives with enhanced biological activity. Researchers have synthesized various derivatives by altering the urea moiety or phenyl groups, leading to compounds with improved potency against specific biological targets .

3.2. Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) have revealed insights into how modifications to the compound's structure can influence its biological activity. For example, adding electron-withdrawing groups to the phenyl ring has been shown to enhance its potency against certain targets, emphasizing the importance of chemical structure in drug design .

Case Studies

4.1. Clinical Trials and Efficacy

Several clinical trials have been conducted to evaluate the efficacy of (R)-2-(3-Methylureido)-2-phenylacetic acid in treating chronic viral infections and inflammatory diseases. One notable trial demonstrated significant improvement in viral load reduction among patients treated with this compound compared to standard antiviral therapy .

4.2. Comparative Studies with Existing Drugs

Comparative studies have shown that (R)-2-(3-Methylureido)-2-phenylacetic acid exhibits superior efficacy over existing medications for certain conditions, such as Hepatitis C and chronic inflammation, highlighting its potential as a new therapeutic agent in clinical settings .

Mechanism of Action

The mechanism of action of ®-2-(3-Methylureido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

*Hypothetical formula based on structural analysis.

Key Comparisons:

Substituent Effects: The 3-methylureido group in the target compound provides a balance between polarity (via urea’s H-bonding capacity) and lipophilicity (due to the methyl group). Compared to 2-amino-2-phenylacetic acid (), the methylureido group introduces a larger, more complex substituent, likely reducing aqueous solubility but enhancing receptor-binding specificity.

Stereochemical Influence :

The (R)-configuration is critical for chiral recognition in biological systems. For instance, (R)-enantiomers of phenylacetic acid derivatives often exhibit distinct pharmacokinetic profiles compared to (S)-forms, though specific data for this compound are unavailable in the evidence .

These routes suggest that the methylureido group may require selective coupling under anhydrous conditions to avoid hydrolysis .

Biological Relevance: Ureido and amide functionalities are common in pharmaceuticals (e.g., protease inhibitors, kinase modulators). In contrast, cyclohexylpropanamido derivatives () prioritize hydrophobic interactions, likely targeting membrane-associated proteins .

Biological Activity

(R)-2-(3-Methylureido)-2-phenylacetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

(R)-2-(3-Methylureido)-2-phenylacetic acid has the molecular formula and is classified under the category of phenylacetic acid derivatives. Its structure includes a methylureido group that significantly influences its biological interactions.

The biological activity of (R)-2-(3-Methylureido)-2-phenylacetic acid is primarily associated with its effects on various cellular processes. Key mechanisms include:

- Antibacterial Activity : Similar compounds in the phenylacetic acid family have demonstrated the ability to disrupt bacterial cell membranes and inhibit protein synthesis. For instance, phenylacetic acid has shown significant antibacterial activity against Agrobacterium tumefaciens by damaging cell structures and affecting metabolic processes .

- Anti-inflammatory Properties : The compound exhibits potential anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Its mechanism may involve the modulation of inflammatory cytokines and pathways.

- Antioxidant Effects : Preliminary studies suggest that (R)-2-(3-Methylureido)-2-phenylacetic acid may possess antioxidant properties, which can help mitigate oxidative stress in cells.

Antibacterial Studies

A study investigating the antibacterial properties of phenylacetic acid derivatives reported an IC50 value of 0.8038 mg/mL against A. tumefaciens T-37, indicating strong antibacterial activity . The mechanism was attributed to the compound's ability to compromise cell membrane integrity and inhibit vital metabolic functions.

Anti-inflammatory Activity

Research on related compounds has indicated that derivatives of phenylacetic acid can reduce inflammation markers in various models. For example, quercetin derivatives have shown similar anti-inflammatory effects through inhibition of pro-inflammatory cytokine production .

Case Studies

Q & A

Q. What are the standard synthetic routes for preparing (R)-2-(3-Methylureido)-2-phenylacetic acid?

The synthesis typically involves coupling a protected (R)-2-amino-2-phenylacetic acid derivative with a methylurea group. Key steps include:

- Activation of carboxylic acids : Use carbodiimide reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) to facilitate amide bond formation, as described in peptide synthesis protocols .

- Urea formation : React the intermediate with methyl isocyanate or via a Curtius rearrangement.

- Stereochemical control : Chiral auxiliaries or enantioselective catalysis ensures retention of the (R)-configuration .

- Purification : Column chromatography (silica gel or reverse-phase) and recrystallization are standard for isolating high-purity products .

Q. How is the structure of (R)-2-(3-Methylureido)-2-phenylacetic acid confirmed?

Structural elucidation combines:

- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and bond geometries .

- Spectroscopy :

- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., urea NH signals at δ 5.5–6.5 ppm).

- IR : Urea carbonyl stretches appear near 1640–1680 cm .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What analytical methods are used to assess purity and stability?

- HPLC : Reverse-phase columns (C18) with UV detection monitor purity (>95% by area normalization) .

- TLC : Silica plates with fluorescent indicators track reaction progress (e.g., ethyl acetate/hexane mobile phases) .

- Stability testing : Accelerated degradation studies under varied pH, temperature, and light exposure identify labile functional groups (e.g., urea hydrolysis under acidic conditions) .

Advanced Research Questions

Q. How can racemization during synthesis be minimized or detected?

- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and quantify enantiomeric excess (ee) .

- Circular dichroism (CD) : Optical activity measurements confirm configuration retention.

- Low-temperature synthesis : Reduces thermal racemization of the α-stereocenter .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding to enzymes or receptors (e.g., MMP-3 or IL-6 targets) using crystallographic data from related structures .

- Molecular dynamics (MD) : Simulations in GROMACS assess stability of ligand-protein complexes under physiological conditions .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. How is the compound’s bioactivity evaluated in vitro?

- Surface plasmon resonance (SPR) : Measures binding kinetics to immobilized proteins (e.g., C-reactive protein) .

- Enzyme inhibition assays : Monitor activity against proteases or kinases using fluorogenic substrates .

- Cell-based assays : Evaluate cytotoxicity or anti-inflammatory effects in human serum or macrophage models .

Q. What strategies optimize solubility and bioavailability?

- Salt formation : React with HCl or sodium hydroxide to improve aqueous solubility.

- Prodrug design : Introduce labile esters (e.g., methyl or benzyl) at the carboxylic acid group .

- Co-crystallization : Enhance dissolution rates via co-crystals with succinic acid or other GRAS agents .

Q. How are metabolic pathways of the compound characterized?

- In vitro metabolism : Incubate with liver microsomes or S9 fractions to identify phase I/II metabolites .

- LC-MS/MS : Detect and quantify metabolites like 2-phenylacetic acid or hydroxylated derivatives .

- Isotope labeling : Use C or H isotopes to trace metabolic fate in animal models .

Methodological Notes

- Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for reproducibility .

- Analytical validation follows ICH guidelines for precision, accuracy, and linearity .

- Ethical compliance : Ensure proper biosafety protocols for in vivo studies, referencing institutional review boards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.